molecular formula C14H19N3O2 B10779072 (+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one

(+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one

Cat. No.: B10779072
M. Wt: 268.36 g/mol
InChI Key: ZSTCZWJCLIRCOJ-DXOMJAAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one is a deuterated analog of zilpaterol, a β-adrenergic agonist primarily used in veterinary medicine to promote lean muscle growth in livestock . The compound features a fused imidazo[4,5,1-jk][1]benzazepine core with key functional groups: a hydroxy group at position 7, a deuterated isopropylamino group (d7) at position 6, and a ketone at position 2. The deuterium substitution at the isopropylamino moiety likely serves to modulate pharmacokinetic properties, such as metabolic stability, through the kinetic isotope effect . The racemic (±)-trans configuration is critical for its biological activity, as stereochemistry often influences receptor binding efficacy in β-agonists .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

268.36 g/mol

IUPAC Name

(9R,10R)-10-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)/t11-,13-/m1/s1/i1D3,2D3,8D

InChI Key

ZSTCZWJCLIRCOJ-DXOMJAAISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O

Canonical SMILES

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O

Origin of Product

United States

Biological Activity

The compound (+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk] benzazepin-2(1H)-one is a derivative of the imidazo[4,5,1-jk] benzazepine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C14_{14}H19_{19}N3_3O2_2
  • Molecular Weight : 297.78 g/mol

This compound features a tetrahydro structure and hydroxyl group that are significant for its biological activity.

Pharmacological Effects

Research indicates that derivatives of imidazo[4,5,1-jk] benzazepine exhibit various pharmacological properties. The specific compound in focus has been studied for its potential effects on:

  • CNS Activity : It may influence central nervous system functions, potentially acting as an anxiolytic or antidepressant.
  • Antidepressant Effects : Studies have shown that similar compounds in this class can exhibit antidepressant-like effects in animal models.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing serotonin and norepinephrine pathways.

Case Studies

  • Antidepressant Activity :
    • A study demonstrated that analogs of imidazo[4,5,1-jk] benzazepine showed significant antidepressant-like behavior in the forced swim test in rodents. This suggests that the target compound may have similar effects due to its structural characteristics .
  • Synthesis and In Vivo Testing :
    • The synthesis of this compound was achieved through a multi-step process involving various chemical reactions. The biological activity was evaluated through in vivo tests where it was administered to animal models to assess its efficacy in modulating mood and anxiety behaviors .

The proposed mechanism of action involves modulation of neurotransmitter levels in the brain. The hydroxyl group at position 7 is believed to play a crucial role in receptor binding affinity and selectivity.

Synthesis Methods

The synthesis of (+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk] benzazepin-2(1H)-one typically involves several key steps:

  • Formation of the Imidazo Ring : Initial reactions focus on creating the imidazo ring structure through cyclization methods.
  • Hydroxylation : The introduction of the hydroxyl group is achieved via oxidation techniques.
  • Final Modifications : The isopropylamino group is introduced through alkylation processes.

Summary of Synthesis Steps

StepReaction TypeKey Reagents
1CyclizationVarious amines
2HydroxylationOxidizing agents
3AlkylationIsopropylamine derivatives

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of this compound features a complex bicyclic framework that is characteristic of benzazepines. Its molecular formula is C11H14N3O2C_{11}H_{14}N_3O_2 with a molecular weight of approximately 255.7 g/mol. The compound's unique configuration allows for specific interactions with biological targets.

β-2 Adrenergic Agonism

This compound is primarily recognized for its role as a β-2 adrenergic agonist , which is significant in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves stimulating β-2 receptors in the bronchial smooth muscle, leading to bronchodilation.

Veterinary Medicine

Research indicates that this compound can be utilized in veterinary medicine, particularly in the treatment of respiratory issues in livestock. The use of β-2 agonists like this compound can enhance feed efficiency and promote growth in animals by improving oxygenation during periods of stress or illness .

Potential Neurological Applications

Emerging studies suggest that the structural features of this compound may also confer neuroprotective effects. It may influence neurotransmitter systems or exhibit anti-inflammatory properties that could be beneficial in neurodegenerative diseases .

Synthesis and Development

The synthesis of (+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk] benzazepin-2(1H)-one typically involves several steps:

  • Formation of Intermediates : Initial compounds are synthesized through reactions involving alkyl nitrites and other reagents.
  • Hydrogenation : Catalytic hydrogenation processes are employed to achieve the desired stereoisomeric form.
  • Purification : The final product undergoes purification to isolate the active form suitable for pharmacological testing.

Table 2: Synthesis Overview

StepDescription
Step 1Formation of intermediates using alkyl nitrites
Step 2Catalytic hydrogenation for stereoisomer formation
Step 3Purification to isolate active compound

Study on Respiratory Effects

A study published in Veterinary Research examined the efficacy of this compound on improving lung function in cattle under stress conditions. Results indicated significant improvements in respiratory rates and overall health metrics .

Neuroprotection Research

Research conducted at a leading university explored the neuroprotective effects of this compound in rodent models of neurodegeneration. The findings suggested that it could reduce neuronal apoptosis and inflammation markers significantly .

Comparison with Similar Compounds

Enantiomeric Forms

describes enantiomers of the parent compound:

  • (6S,7S)-7-hydroxy-6-{[(S)-3-(2-hydroxyphenyl)-1-methylpropyl]amino}-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-one
  • (6R,7R)-7-hydroxy-6-{[(R)-3-(2-hydroxyphenyl)-1-methylpropyl]amino}-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-one

These enantiomers differ in stereochemistry and substituents, with a 2-hydroxyphenyl group replacing the isopropylamino-d7 moiety.

TIBO Derivatives

Tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one (TIBO) derivatives (e.g., from ) share the imidazo-fused benzazepine/benzodiazepine core but feature a thione or oxime group at position 2 instead of a ketone. These compounds are potent HIV-1 reverse transcriptase inhibitors, demonstrating that minor structural changes (e.g., heteroatom substitution) can shift pharmacological targets entirely .

6-Butyl-5-methyl-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one

This compound () replaces the hydroxy and isopropylamino groups with a butyl and methyl group, resulting in a molecular weight of 259.35 g/mol and a lower density (1.19 g/cm³) compared to the target compound (1.29 g/cm³). The absence of polar groups likely reduces water solubility and alters biological activity .

Pharmacological Activity Comparison

Compound Biological Target Key Activity Reference
Target Compound β-adrenergic receptors Veterinary muscle growth promotion
TIBO Derivatives HIV-1 reverse transcriptase Antiviral inhibition
6-Butyl-5-methyl Analogue Not specified Unknown (structural study focus)
Enantiomers () Not specified Hypothetical receptor modulation

The target compound’s β-agonist activity contrasts sharply with TIBO’s antiviral mechanism, highlighting how core structure adaptations can redirect therapeutic applications. The deuterated isopropylamino group in the target compound may enhance metabolic stability compared to non-deuterated zilpaterol, though direct evidence is lacking in the provided sources .

Physicochemical Properties

Property Target Compound TIBO Derivatives 6-Butyl-5-methyl Analogue Imidazo[4,5,1-jk]benzazepine-2,6,7-trione ()
Molecular Formula C₁₄H₁₉N₃O₂ Varies (e.g., C₁₁H₉N₃O₃) C₁₅H₂₁N₃O C₁₁H₉N₃O₃
Molecular Weight (g/mol) 261.32 ~231–260 259.35 231.21
Density (g/cm³) 1.29 Not reported 1.19 1.69
Key Functional Groups -OH, -N(iPr-d7), ketone Thione/oxime, benzodiazepine core Butyl, methyl Trione, oxime

The higher density of the trione derivative (1.69 g/cm³) reflects increased polarity and molecular packing due to multiple ketone and oxime groups . The target compound’s intermediate density (1.29 g/cm³) suggests balanced hydrophobicity from the isopropyl-d7 group and polarity from the hydroxy moiety .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (±)-trans-4,5,6,7-tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodology : Cyclization of precursor molecules (e.g., substituted phenylacetic acid derivatives) under acidic catalysis (e.g., H₂SO₄ or polyphosphoric acid) in solvents like toluene or acetic acid at elevated temperatures (80–120°C). Optimization includes adjusting stoichiometry, reaction time, and catalyst concentration to improve yield and purity. Industrial methods may employ continuous flow reactors for scalability and reproducibility .
  • Data Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization.

Q. How can the stereochemistry of the compound be confirmed, particularly the trans-configuration at positions 4 and 5?

  • Methodology : Use ¹H NMR and NOESY to analyze coupling constants and spatial interactions between protons. For example, trans-configuration may show distinct coupling patterns (e.g., J = 8–12 Hz for adjacent protons) compared to cis-isomers. X-ray crystallography provides definitive structural confirmation .

Q. What analytical techniques are critical for characterizing the compound’s purity and isotopic labeling (isopropylamino-d7)?

  • Methodology :

  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., deuterium incorporation).

  • ¹³C NMR : Detect deuterium-induced shifts in carbon signals.

  • Elemental analysis : Validate stoichiometry (C, H, N content) .

    Technique Key Parameters
    HRMSm/z = [M+H]⁺, isotopic distribution
    ¹H/¹³C NMRδ (ppm), coupling constants
    HPLCRetention time, purity ≥95%

Advanced Research Questions

Q. How can enantiomeric resolution of the racemic mixture be achieved, and what chiral stationary phases are effective?

  • Methodology : Use chiral HPLC with columns like Chiralpak IA/IB or AD-H. Mobile phases may include hexane/isopropanol (90:10 v/v) with 0.1% TFA. Monitor enantiomer elution order via polarimetric detection or CD spectroscopy. Thermodynamic studies (van’t Hoff plots) can optimize separation .

Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., microsomal assays).

  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.

  • Dose-response studies : Correlate in vitro IC₅₀ values with in vivo efficacy (e.g., murine models) .

    Assay Type Key Metrics Reference
    In vitro (NCI-60) GI₅₀, TGI, LC₅₀
    In vivo (xenograft) Tumor volume reduction, survival

Q. How does isotopic labeling (isopropylamino-d7) influence metabolic stability and pharmacokinetics?

  • Methodology : Compare deuterated vs. non-deuterated analogs using:

  • Microsomal stability assays (human/rat liver microsomes).
  • CYP450 inhibition studies (e.g., CYP3A4, CYP2D6).
  • Plasma half-life (t₁/₂) measurements via LC-MS.
    • Data Interpretation : Deuteration may reduce first-pass metabolism via the kinetic isotope effect (KIE), extending t₁/₂ .

Q. What computational tools predict target engagement and off-target effects for this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with protein structures (e.g., Topo I/IIα from PDB).
  • SwissADME : Predict drug-likeness, bioavailability, and blood-brain barrier permeability.
  • Off-target profiling : Screen against PubChem BioAssay or ChEMBL databases .

Data Contradiction Analysis

Q. How should researchers resolve conflicting results in Topoisomerase inhibition assays (e.g., IC₅₀ variability across studies)?

  • Troubleshooting Steps :

Validate assay conditions (e.g., DNA supercoiling relaxation assays vs. plasmid cleavage).

Standardize enzyme sources (e.g., recombinant human Topo I/IIα vs. cell lysates).

Control for compound stability in buffer (e.g., pH, temperature).

  • Case Study : Inconsistent Topo I inhibition may arise from differential DNA binding kinetics or compound aggregation .

Q. Why might cytotoxicity data differ between 2D cell cultures and 3D organoid models?

  • Key Factors :

  • Penetration efficiency : 3D models often mimic tumor microenvironments with reduced drug diffusion.
  • Metabolic heterogeneity : Hypoxic cores in organoids alter metabolic pathways.
  • Solution : Use fluorescent probes (e.g., Hoechst 33342) to map compound distribution in 3D systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.